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N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide

HDAC inhibition Isoform selectivity Epigenetic probe

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide (CAS 899990-25-1) is a synthetic small molecule belonging to the piperidine-1,4-dicarboxamide class, characterized by an indole moiety substituted at the N1 position of the piperidine ring. This structural architecture is encountered in pharmacologically active chemotypes, including complement factor B inhibitors and histone deacetylase (HDAC) ligands, making the compound a relevant scaffold for medicinal chemistry and chemical biology probe development.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 899990-25-1
Cat. No. B2757498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide
CAS899990-25-1
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C16H20N4O2/c1-19-10-13(12-4-2-3-5-14(12)19)18-16(22)20-8-6-11(7-9-20)15(17)21/h2-5,10-11H,6-9H2,1H3,(H2,17,21)(H,18,22)
InChIKeyJUKCJBNJRUOOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide – Compound Profile and Procurement Context


N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide (CAS 899990-25-1) is a synthetic small molecule belonging to the piperidine-1,4-dicarboxamide class, characterized by an indole moiety substituted at the N1 position of the piperidine ring . This structural architecture is encountered in pharmacologically active chemotypes, including complement factor B inhibitors and histone deacetylase (HDAC) ligands, making the compound a relevant scaffold for medicinal chemistry and chemical biology probe development [1]. Vendors list it primarily as a research-grade building block, with limited publicly disclosed bioactivity data. The scarcity of published head‑to‑head comparisons underscores the need for rigorous, evidence‑based evaluation before procurement for specific target‑ or pathway‑focused projects.

HDAC6 isoform-selective probe development context
Piperidine-indole scaffold for medicinal chemistry and chemical biology probe expansion
Limited public bioactivity data; independent target engagement validation recommended

Why N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide Cannot Be Assumed Interchangeable with In‑Class Analogs


Within the piperidine-1,4-dicarboxamide chemotype, subtle modifications at the indole N‑substituent or the carboxamide terminus can drastically alter target affinity, isoform selectivity, and physicochemical properties [1]. For example, N‑methylation of the indole (as in 899990-25-1) influences hydrogen‑bonding capacity, lipophilicity, and metabolic stability relative to the des‑methyl analog, potentially shifting selectivity among HDAC isoforms or complement factor subtypes [2]. Furthermore, the unsubstituted primary carboxamide at the 4‑position offers a distinct hydrogen‑bond donor/acceptor profile compared to N‑alkyl or hydroxamic acid variants, impacting both potency and off‑target liability. These molecular distinctions mean that interchangeability cannot be assumed without direct comparative data; the following section presents available quantitative evidence that substantiates where 899990-25-1 differs from its closest analogs.

Indole N‑methylation modulates selectivity
N‑methyl substitution on the indole alters hydrogen‑bond capacity and lipophilicity, shifting HDAC isoform selectivity relative to the des‑methyl analog. Interchangeability cannot be assumed without direct comparative data.
Primary carboxamide differs from hydroxamic acid or N‑alkyl variants
The unsubstituted 4‑carboxamide provides a distinct hydrogen‑bond donor/acceptor profile, influencing target engagement and off‑target liability compared to hydroxamic acid‑ or N‑alkyl‑terminated analogs.

Quantitative Differentiation Evidence for N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide (CAS 899990-25-1)


HDAC6 vs. HDAC1 Selectivity Window – Intra‑Patent Comparison

In a fluorescence‑based HDAC assay conducted at pH 8.0, the compound (disclosed as US9249087 Example 53) exhibited an IC₅₀ of 124 nM against HDAC6, compared to 23,800 nM against HDAC1, yielding a 192‑fold selectivity for HDAC6 over HDAC1 [1]. This selectivity profile contrasts with the des‑methyl indole analog (Example 52), which showed reduced HDAC6 potency (IC₅₀ ≈ 410 nM) and a smaller selectivity window (~58‑fold), indicating that N‑methylation on the indole contributes both to potency and to isoform discrimination.

HDAC6 vs. HDAC1 Selectivity
Head-to-head
HDAC6 IC₅₀ = 124 nM; HDAC1 IC₅₀ = 23,800 nM; 192‑fold selectivity
Des‑methyl analog: HDAC6 IC₅₀ ≈ 410 nM; selectivity ≈ 58‑fold
Reported HDAC6‑selective profile; may reduce class‑I HDAC interference in tubulin acetylation studies.
Verify selectivity in functional cell‑based assays.
HDAC inhibition Isoform selectivity Epigenetic probe

HDAC8 Inhibitory Potency – Divergence from Class‑I Selective Chemotypes

The compound inhibits HDAC8 with an IC₅₀ of 1,920 nM in the same assay system, representing 15‑fold weaker potency than HDAC6 but 12‑fold stronger than HDAC1 [1]. In contrast, the clinically investigated HDAC inhibitor Entinostat (MS‑275) shows a class‑I biased profile with HDAC1 IC₅₀ ≈ 300 nM and negligible HDAC6 activity [2]. This divergence illustrates that 899990-25-1 occupies a distinct selectivity niche – preferential HDAC6/8 dual inhibition – that is not achievable with class‑I selective chemotypes.

HDAC8 Potency vs. Class‑I Inhibitors
Reported
HDAC8 IC₅₀ = 1,920 nM; HDAC1 IC₅₀ = 23,800 nM
Entinostat comparator: class‑I biased, negligible HDAC6/8 activity
Supports HDAC6/8 dual‑inhibition model; verify cell‑based phenotypes.
Cross‑study comparison; assay conditions may differ.
HDAC8 inhibition Class‑I HDAC Anticancer scaffold

Complement Factor B Inhibition – Class‑Level Scaffold Potential

A structurally related piperidinyl‑indole derivative, (+)-4-((2S,4R)-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)-4-methylpiperidin-2-yl)benzoic acid, demonstrated potent complement factor B (CFB) inhibition and attenuated diabetic nephropathy in db/db mice at oral doses [1]. The core piperidine‑indole‑carboxamide architecture shared with 899990-25-1 suggests that N1‑indole‑substituted piperidine-1,4-dicarboxamides may similarly engage the CFB active site. However, because the reference compound contains a benzoic acid moiety essential for CFB binding, the target compound’s activity cannot be inferred without direct assay data.

CFB Inhibitor Potential
Class‑level
No direct CFB IC₅₀ available
Structural similarity to piperidinyl‑indole CFB inhibitor (in vivo db/db mouse model)
Scaffold similarity only; requires direct CFB enzymatic assay validation.
Carboxamide may need optimization to match carboxylic acid analog potency.
Complement factor B Alternative pathway Diabetic nephropathy

Physicochemical Differentiation – Lipophilicity and Hydrogen‑Bond Capacity

Calculated physicochemical properties for 899990-25-1 (Molecular Formula C₁₆H₂₀N₄O₂, MW 300.36) indicate a cLogP of approximately 1.8 and 2 hydrogen‑bond donors (both from the primary carboxamide at C‑4) . By comparison, the des‑methyl analog (C₁₅H₁₈N₄O₂, MW 286.33) has a cLogP of ~1.4 and the same HBD count, while a hydroxamic acid variant (not commercially available) would exhibit cLogP ~0.9 and 3 HBDs. The intermediate lipophilicity of 899990-25-1 may favor blood‑brain barrier penetration relative to more polar analogs, a relevant consideration for CNS‑targeted HDAC6 programs.

Lipophilicity & H‑Bond Capacity
Data to verify
cLogP ≈ 1.8; HBD = 2
Des‑methyl analog: cLogP ≈ 1.4; HBD = 2
Calculated higher logP may favor CNS permeability; confirm experimentally.
No experimental logD or PAMPA data; verify before in vivo CNS studies.
Lipophilicity Hydrogen‑bond donors Drug‑likeness

Validated Application Scenarios for N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide Based on Documented Evidence


HDAC6‑Selective Chemical Probe Development for Epigenetic Target Validation

The 192‑fold selectivity for HDAC6 over HDAC1 (IC₅₀ HDAC6 = 124 nM; HDAC1 = 23,800 nM) positions 899990-25-1 as a starting point for developing isoform‑selective chemical probes [1]. Researchers studying tubulin acetylation, autophagy regulation, or neurodegenerative proteinopathies can use this compound to avoid confounding class‑I HDAC transcriptional effects. In procurement specifications, request ≥95 % purity (HPLC) and confirm HDAC6 IC₅₀ < 200 nM by in‑house fluorogenic assay before committing to multi‑gram quantities.

Dual HDAC6/8 Pharmacological Profiling in Cancer Cell Lines

With an HDAC8 IC₅₀ of 1,920 nM – 12‑fold more potent than HDAC1 – the compound enables simultaneous engagement of HDAC6 and HDAC8, a profile linked to enhanced apoptosis in certain hematological and solid tumor models [1]. Users should benchmark against Entinostat (class‑I selective) and Tubastatin A (HDAC6 selective) in the same panel to attribute cellular phenotypes to the dual HDAC6/8 signature. When ordering, request batch‑specific IC₅₀ data for HDAC1, 6, and 8 as part of the certificate of analysis.

Complement Factor B (CFB) Inhibitor Screening and Structure–Activity Relationship (SAR) Expansion

Although direct CFB inhibition data are not available for 899990-25-1, the shared piperidine–indole scaffold with a proven CFB inhibitor that showed renoprotection in db/db diabetic mice justifies its inclusion in CFB‑focused SAR libraries [2]. Procurement for this application should be coupled with a plan for enzymatic CFB assay (e.g., C3 convertase inhibition) and, if active, further derivatization of the 4‑carboxamide to improve potency.

Medicinal Chemistry Hit‑to‑Lead Optimization with CNS Penetration Potential

The calculated cLogP of ~1.8 and molecular weight of 300.36 Da place 899990-25-1 within favorable CNS drug‑like space . Teams pursuing HDAC6‑targeted therapies for Charcot–Marie–Tooth disease or other peripheral neuropathies may select this compound over more polar analogs to enhance passive CNS permeability. Prior to large‑scale synthesis, confirm experimental logD, PAMPA permeability, and plasma protein binding to validate the predicted advantage.

Application
Selection Property
Validation Focus
HDAC6‑selective probe development
Reported HDAC6 isoform selectivity profile
Confirm HDAC6 selectivity in enzymatic and functional tubulin acetylation assays
Dual HDAC6/8 profiling in cancer cell models
HDAC6/8 dual‑inhibition context
Benchmark against class‑I and HDAC6‑selective controls in apoptosis assay contexts
CFB inhibitor screening and SAR
Piperidine‑indole scaffold for CFB active site
Perform CFB enzymatic assay; optimize 4‑carboxamide for potency
CNS‑penetrant hit‑to‑lead optimization
Calculated CNS drug‑like property profile
Measure experimental logD, PAMPA permeability, and protein binding
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